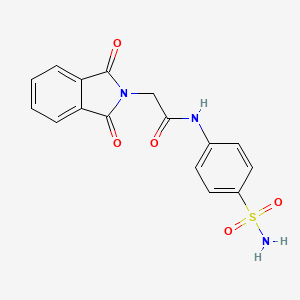

![molecular formula C12H13N3O3S B3013364 [5-(4-甲氧基苯基)-4-甲基-4H-[1,2,4]三唑-3-基硫代]-乙酸 CAS No. 309741-56-8](/img/structure/B3013364.png)

[5-(4-甲氧基苯基)-4-甲基-4H-[1,2,4]三唑-3-基硫代]-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound [5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The methoxy group attached to the phenyl ring suggests increased solubility in organic solvents and potential for varied biological activity.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of azides with alkynes, as seen in the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole, which is then further functionalized to obtain the desired triazole compound . The synthesis of related compounds typically involves multiple steps, including alkylation, oxidation, and substitution reactions, to introduce various functional groups into the triazole core .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to generate a wide range of compounds with different properties. The methoxy and methyl groups are common substituents that influence the electronic distribution and steric hindrance within the molecule .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and nitration, depending on the substituents present on the triazole ring and the reaction conditions . These reactions allow for the introduction of additional functional groups, which can significantly alter the chemical and biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, acidity, and reactivity, are influenced by the nature and position of substituents on the triazole ring. For instance, the presence of a methoxy group can increase solubility in organic solvents, while the introduction of sulfanyl or acetic acid groups can affect the compound's acidity and potential for forming salts or esters . The ionization constants (pKa) of these compounds are important for predicting their behavior in different pH environments, which is crucial for their potential use as orally administered drugs .

科学研究应用

酸碱性质研究

5-(4-甲氧基苯基)-4-甲基-4H-[1,2,4]三唑-3-基硫代-乙酸和相关化合物已对其酸碱性质进行了研究。该研究重点关注取代基对这些化合物酸度影响的理解,揭示了由于其酸性而具有在药物应用中口服吸收的潜力 (Kaplaushenko,2014)。

氨基酸衍生物的合成

已经对与三唑并喹喔啉部分连接的氨基酸衍生物的合成进行了研究,该部分衍生自与 5-(4-甲氧基苯基)-4-甲基-4H-[1,2,4]三唑-3-基硫代-乙酸相似的化合物。这些研究有助于开发具有潜在生物活性的新化学实体 (Fathalla,2015)。

药物应用

该化合物及其衍生物已对其在药物应用中的潜力进行了探索,例如在合成镇痛和抗炎剂中。研究表明这些化合物在动物模型中有效,表明其潜在的治疗益处 (Mosti 等,1992)。

超氧化物清除和抗炎活性

进一步的研究集中在这些化合物的超氧化物清除和抗炎活性上。尽管它们在体外作为超氧化物清除剂显示出有效性,但它们在体内作为抗炎剂的有效性并不如预期 (Maxwell 等,1984)。

合成技术和结构评估

已经为与 5-(4-甲氧基苯基)-4-甲基-4H-[1,2,4]三唑-3-基硫代-乙酸相关的化合物开发了各种合成技术,有助于推进此类化合物的化学合成和结构评估。这包括与 HgCl2 等金属形成配合物,这进一步阐明了它们的化学性质 (Castiñeiras 等,2018)。

抗菌和抗菌活性

已经研究了该化合物的衍生物的抗菌和抗菌特性,突出了它们在开发新型抗菌剂中的潜在用途。研究表明这些化合物对不同菌株表现出不同程度的抑制活性 (Iradyan 等,2014)。

计算机模拟和体外研究

已经对该化合物的 S-烷基化衍生物进行了计算机模拟和体外研究,以探索它们作为胆碱酯酶抑制剂的潜力。这些研究有助于理解这些化合物的生物活性和治疗潜力 (Arfan 等,2018)。

作用机制

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are used in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

未来方向

属性

IUPAC Name |

2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-15-11(8-3-5-9(18-2)6-4-8)13-14-12(15)19-7-10(16)17/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHALQNZWANDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B3013284.png)

![6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3013285.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3013286.png)

![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3013291.png)

![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)

![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B3013300.png)

![2-(4-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-cyclopropylacetamide](/img/structure/B3013302.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)